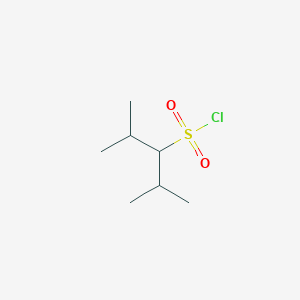![molecular formula C14H11F3O3 B13211447 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13211447.png)
2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid is a complex organic compound featuring a furan ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes or receptors. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: A related compound with a similar trifluoromethyl group.
(3-(5-(3-Trifluoromethyl-phenyl)-furan-2-yl)-acryloylamino)-acetic acid: Another compound featuring a furan ring and trifluoromethyl group.
Uniqueness: 2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H11F3O3 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-[3-methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl]acetic acid |
InChI |
InChI=1S/C14H11F3O3/c1-8-6-12(20-11(8)7-13(18)19)9-4-2-3-5-10(9)14(15,16)17/h2-6H,7H2,1H3,(H,18,19) |
InChI Key |
BDQZEOWAWPKXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=CC=C2C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




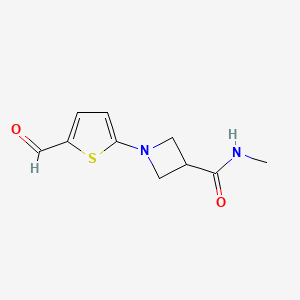
![Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13211396.png)
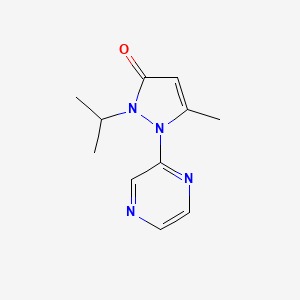
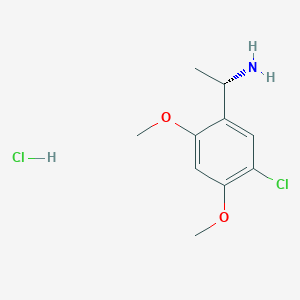
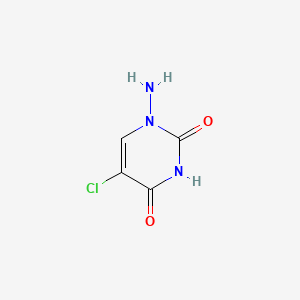
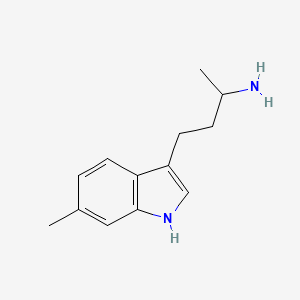
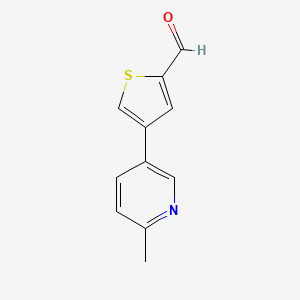
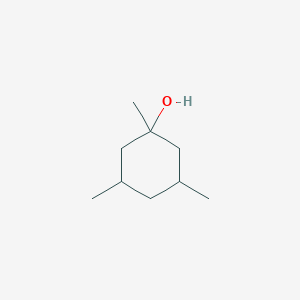
![Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211452.png)
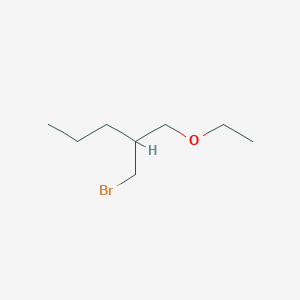
![7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13211459.png)
